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molecular formula C5H4ClFN2 B1279587 2-Amino-5-chloro-3-fluoropyridine CAS No. 246847-98-3

2-Amino-5-chloro-3-fluoropyridine

Cat. No. B1279587
M. Wt: 146.55 g/mol
InChI Key: FPUPPVDVOFJSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851484B2

Procedure details

To a stainless steel high pressure reactor was added 5-chloro-2,3-difluoropyridine (18.0 g) and ammonium hydroxide (65 mL). The reaction was heated to 165° C. for three hours. The reaction mixture was then cooled to room temperature and diluted with water (100 mL). The resultant solid was filtered, dried, re-dissolved in CH2Cl2, and passed through a silica gel plug to afford 12.8 g (73%) of the title compound as an off-white solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[OH-].[NH4+:11]>O>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([NH2:11])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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